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molecular formula C9H11ClS B1594226 3-Chloropropyl phenyl sulfide CAS No. 4911-65-3

3-Chloropropyl phenyl sulfide

Cat. No. B1594226
M. Wt: 186.7 g/mol
InChI Key: SBRLITLVSMPPFI-UHFFFAOYSA-N
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Patent
US05140026

Procedure details

A solution of thiophenol (55.6 g, 0.505 mol) in aqueous sodium hydroxide (22.1 g, 0.55 mole in 200 mL water) was added over a period of 30 minutes to a cold stirred solution (chilled with an ice-water bath) of 1-bromo-3-chloropropane in 100 mL of dioxanes. After the addition was complete, the ice bath was removed and the mixture stirred at ambient temperature for 4.5 h. Water was added (200 mL) and the mixture extracted with hexane (2×300 mL portions). The combined extract was washed (water), dried (MgSO4) and concentrated to obtain an oil which was vacuum distilled at 85°-97° C. at 0.10 mmHg to obtain 22.38 g (89.5%) in 3 fractions.
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dioxanes
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Br[CH2:11][CH2:12][CH2:13][Cl:14]>>[Cl:14][CH2:13][CH2:12][CH2:11][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
55.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl
Name
dioxanes
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
Water was added (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with hexane (2×300 mL portions)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oil which
DISTILLATION
Type
DISTILLATION
Details
distilled at 85°-97° C. at 0.10 mmHg
CUSTOM
Type
CUSTOM
Details
to obtain 22.38 g (89.5%) in 3 fractions

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
ClCCCSC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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